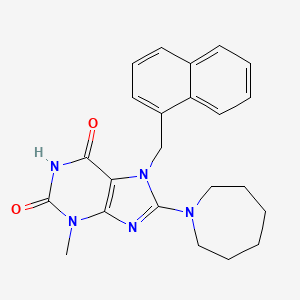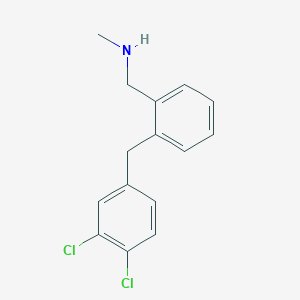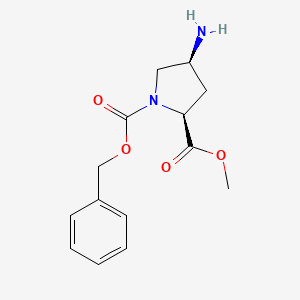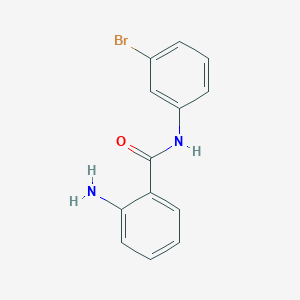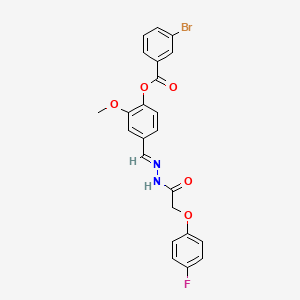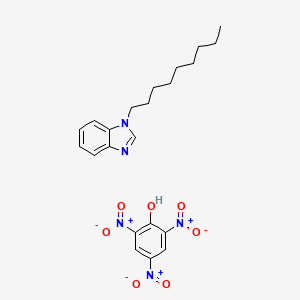
1-nonylbenzimidazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonylbenzimidazole typically involves the alkylation of benzimidazole with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
Industrial production of 1-nonylbenzimidazole follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated purification systems to ensure consistent quality.
For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with advanced safety measures to handle the highly reactive and explosive nature of the compound. The product is purified through multiple crystallization steps and is often stored in a moistened state to reduce the risk of detonation .
Analyse Des Réactions Chimiques
Types of Reactions
1-nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols or other partially reduced derivatives.
Nucleophilic Substitution: The nitro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation of 1-nonylbenzimidazole: Produces nonylbenzimidazole oxides or hydroxylated derivatives.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols or other partially reduced products.
Applications De Recherche Scientifique
1-nonylbenzimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 1-nonylbenzimidazole;2,4,6-trinitrophenol involves its interaction with cellular components. The nonylbenzimidazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The 2,4,6-trinitrophenol component can act as an oxidizing agent, causing oxidative stress and damage to cellular components such as proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrophenol: Similar in structure but with two nitro groups instead of three.
4-nitrophenol: Contains a single nitro group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a methyl group instead of a hydroxyl group.
Uniqueness
1-nonylbenzimidazole;2,4,6-trinitrophenol is unique due to the combination of the nonylbenzimidazole and trinitrophenol moieties, which confer both antimicrobial and oxidative properties.
Propriétés
Formule moléculaire |
C22H27N5O7 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
1-nonylbenzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2.C6H3N3O7/c1-2-3-4-5-6-7-10-13-18-14-17-15-11-8-9-12-16(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9,11-12,14H,2-7,10,13H2,1H3;1-2,10H |
Clé InChI |
OLROSISZZUPWKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C=NC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)

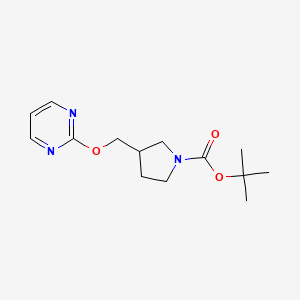
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
